molecular formula C18H17FO5 B2371905 (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 527751-44-6

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2371905
CAS No.: 527751-44-6
M. Wt: 332.327
InChI Key: CVSVZUJZPUHVQG-GQCTYLIASA-N
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Description

The compound (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone bridging two aromatic rings. The A-ring features a 5-fluoro-2-hydroxyphenyl group, while the B-ring is a 3,4,5-trimethoxyphenyl moiety. This substitution pattern confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior. Its molecular formula is C₁₇H₁₅FO₅, with a monoisotopic mass of 302.0954 g/mol .

Properties

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSVZUJZPUHVQG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a novel chalcone derivative, has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial domains. This article synthesizes the current understanding of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of chalcones, characterized by the presence of a 1,3-diarylprop-2-en-1-one structure. The incorporation of fluorine and methoxy groups is hypothesized to enhance its biological properties. The synthesis typically involves Claisen–Schmidt condensation reactions between substituted acetophenones and methoxybenzaldehydes under mild conditions, yielding various derivatives with good purity and yield .

Antioxidant Activity

Chalcones are recognized for their antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays:

  • DPPH Assay : This assay measures the ability of the compound to scavenge free radicals. Results indicate that the compound exhibits significant radical scavenging activity, which is enhanced by the presence of the fluorine atom .
  • Mechanism of Action : The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms or electrons to free radicals, stabilizing them and preventing oxidative damage. Structural studies suggest that fluorination at specific positions can further enhance these properties by improving electron delocalization within the molecule .

Antimicrobial Activity

The antimicrobial efficacy of this chalcone derivative has also been investigated. It demonstrates inhibitory effects against various bacterial strains through agar diffusion methods:

  • In vitro Studies : The compound showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating its potential as an antimicrobial agent .

Comparative Biological Activity Table

Activity Type Assay Method Results Reference
AntioxidantDPPH AssaySignificant scavenging activity; EC50 values lower than non-fluorinated counterparts
AntimicrobialAgar DiffusionEffective against multiple bacterial strains; MIC values established

Case Studies

Recent studies have highlighted specific instances where this compound was utilized:

  • Study on Radical Scavenging : A study demonstrated that this compound could effectively reduce oxidative stress in cellular models, suggesting potential applications in neuroprotection .
  • Antibacterial Efficacy : In another investigation, this chalcone derivative was tested against clinical isolates of resistant bacteria, showing promising results that warrant further exploration in therapeutic contexts .

Scientific Research Applications

Antioxidant Properties

Chalcones, including (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study evaluating various chalcone derivatives demonstrated significant antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, highlighting the potential of this compound to mitigate oxidative damage in biological systems .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. In vitro studies have shown that this compound exhibits significant inhibitory effects on both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Research has also indicated that this chalcone derivative possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases .

Case Study: Evaluation in Cancer Cell Lines

A notable case study involved testing this compound against chronic lymphocytic leukemia (CLL) cell lines. The results indicated that this compound significantly reduced cell viability in CLL cells through apoptosis induction, showcasing its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of chalcone derivatives. SAR studies have indicated that modifications on the phenolic rings can enhance the potency and selectivity of this compound against specific targets in cancer and microbial cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves Claisen–Schmidt condensation reactions between suitable precursors. The ability to modify its structure allows for the development of new derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chalcone derivatives are structurally tunable, with variations in substituents on either aromatic ring significantly altering their properties. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Substituent Effects
Compound Name A-Ring Substituents B-Ring Substituents Key Structural Differences Biological Activity Reference
Target Compound 5-Fluoro-2-hydroxyphenyl 3,4,5-Trimethoxyphenyl Hydroxyl (H-bond donor), fluoro (electron-withdrawing) Not explicitly reported in evidence
ETTC 2,4,6-Triethoxyphenyl 3,4,5-Trimethoxyphenyl Ethoxy groups (electron-donating) enhance lipophilicity Anticancer (HCC cell modulation)
CHO27 4-Methoxyphenyl (with methyl group) 3,4,5-Trimethoxyphenyl Methyl group increases steric bulk 1000× higher cytotoxicity in prostate cancer cells
Compound in 2-Hydroxy-4-(3-((3-hydroxybenzyl)(methyl)amino)propoxy)phenyl 3,4,5-Trimethoxyphenyl Amino-alkoxy side chain improves solubility Neuroprotective (SH-SY5Y cells)
Benzofuran Chalcone (7a) 2-(4-Methoxyphenyl)-benzofuran 3,4,5-Trimethoxyphenyl Benzofuran scaffold enhances π-π stacking Antimicrobial

Key Observations :

  • Electron-Withdrawing vs.
  • Hydroxyl Group : The 2-hydroxyl group in the target compound enables hydrogen bonding, a feature absent in CHO27 but present in neuroprotective analogs .
  • Hybrid Scaffolds : Benzofuran-based chalcones (e.g., 7a) demonstrate enhanced antimicrobial activity, suggesting that fused-ring systems broaden therapeutic applications .

Key Findings :

  • Potency: CHO27’s nanomolar potency highlights the importance of methyl substituents in enhancing membrane permeability or target affinity .
  • Mechanistic Diversity : The neuroprotective analog in activates the Nrf2 pathway, whereas ETTC and CHO27 induce apoptosis via mitochondrial and p53 pathways, respectively .
  • Target Compound’s Uniqueness : The 5-fluoro-2-hydroxyphenyl group may confer selectivity for kinases or redox-sensitive targets, though empirical data are needed.

Physicochemical and Supramolecular Properties

Crystal packing and solubility are influenced by substituent electronic profiles:

Table 3: Physicochemical Comparisons
Compound Name Solubility Crystal Packing Features Key Interactions Reference
Target Compound Moderate (hydroxyl enhances polarity) Predicted: H-bonding via hydroxyl and carbonyl O–H···O, C=O···H
ETTC Low (triethoxy increases hydrophobicity) Layered stacking via ethoxy-π interactions C–H···O, π-π stacking
Chalcone1 () Low Herringbone arrangement C–H···O, van der Waals
Chalcone2 () Moderate (ethoxy improves solubility) Helical hydrogen-bonding networks O–H···O, C–H···π

Insights :

  • Fluorine Impact : The 5-fluoro group in the target compound may reduce polar surface area slightly compared to hydroxyl-rich analogs, balancing solubility and membrane permeability .
  • Methoxy vs. Ethoxy : Ethoxy groups (e.g., in Chalcone2) improve solubility over methoxy analogs due to increased alkyl chain flexibility .

Preparation Methods

General Synthetic Approaches to Chalcones

Before discussing specific preparation methods for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, it is important to understand the general synthetic strategies commonly employed for chalcone synthesis, as these form the foundation for more specialized procedures.

Claisen-Schmidt Condensation

The most widely used method for chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation reaction between an acetophenone derivative and an aromatic aldehyde. This reaction typically proceeds via the following mechanism:

  • Base-mediated deprotonation of the α-carbon of the acetophenone to form an enolate
  • Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde
  • Dehydration of the β-hydroxy ketone intermediate to form the α,β-unsaturated ketone (chalcone)

Various bases have been investigated for this reaction, including lithium hydroxide (LiOH), sodium hydroxide (NaOH), potassium hydroxide (KOH), magnesium hydroxide [Mg(OH)₂], and barium hydroxide [Ba(OH)₂]. The choice of base can significantly impact the reaction yield and purity of the final product.

Acid-Catalyzed Condensation

An alternative approach involves acid-catalyzed condensation reactions, which can offer advantages in certain cases, particularly when working with base-sensitive functional groups. Common acid catalysts include concentrated sulfuric acid, hydrochloric acid, phosphoric acid, and acetic acid.

Other Synthetic Methods

Several other methods have been developed for chalcone synthesis, including:

  • Suzuki coupling reactions
  • Sonochemical methods
  • Microwave-assisted synthesis
  • Solvent-free conditions
  • Ultrasonic irradiation techniques

The selection of a particular method depends on the specific substitution pattern desired, substrate availability, and considerations regarding yield, purity, and scalability.

Preparation of Starting Materials

Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone

A critical starting material for the synthesis of this compound is 1-(5-fluoro-2-hydroxyphenyl)ethanone. This compound can be prepared through the Fries rearrangement of the corresponding ester, or more directly through the reaction of 4-fluorophenol with acetyl chloride in the presence of a Lewis acid catalyst.

A detailed procedure for the synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone involves:

  • Addition of 4-fluorophenol (72.00 g, 642.0 mmol) to a three-neck flask under stirring at 0°C
  • Dropwise addition of acetyl chloride (57.50 g, 732.0 mmol)
  • Stirring at 25°C for 2 hours, followed by heating to 130°C
  • Addition of anhydrous aluminum trichloride (111.50 g, 835.0 mmol) with continued stirring at 130°C for 2 hours
  • Addition of water (500 mL) with stirring
  • Extraction with ethyl acetate (300 mL, three times)
  • Concentration of the combined organic layers in vacuo to yield a brown solid (97.30 g, 98.4% yield)

The resulting product has a melting point of 53-54°C when recrystallized from petroleum ether and can be characterized by MS-ESI with m/z 153.1 [M-H].

Preparation of 3,4,5-trimethoxybenzaldehyde

The other key starting material, 3,4,5-trimethoxybenzaldehyde, is commercially available but can also be prepared through various methods, including the formylation of 1,2,3-trimethoxybenzene or selective oxidation of the corresponding alcohol.

Specific Preparation Methods for this compound

Base-Catalyzed Claisen-Schmidt Condensation

Based on similar chalcone preparations documented in the literature, the most efficient approach for synthesizing this compound would likely involve a base-catalyzed Claisen-Schmidt condensation between 1-(5-fluoro-2-hydroxyphenyl)ethanone and 3,4,5-trimethoxybenzaldehyde.

Procedure Using Potassium Hydroxide in Ethanol

Drawing from the synthesis of a similar chalcone, the following procedure can be adapted:

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (2 mmol) in 40 mL of anhydrous ethanol
  • Add 3,4,5-trimethoxybenzaldehyde (2 mmol) to the solution
  • Adjust the temperature to 275-277 K in an ice bath
  • Add 3 mL of 40% aqueous KOH solution
  • Stir the reaction mixture at room temperature for 20 hours
  • Monitor the reaction progress using thin-layer chromatography
  • Pour the reaction mixture into ice water (100 mL)
  • Acidify the resulting solution with 6N HCl to pH 3
  • Collect the precipitated solid by filtration
  • Recrystallize from ethanol to obtain pure this compound

This method typically yields the desired chalcone in approximately 50-60% yield after recrystallization.

Procedure Using Lithium Hydroxide in Methanol

An alternative approach involves using lithium hydroxide as the base catalyst:

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) in methanol
  • Add 3,4,5-trimethoxybenzaldehyde (1 equivalent) to the solution
  • Add lithium hydroxide (2 equivalents) to the reaction mixture
  • Stir at room temperature for 148 hours
  • Monitor the reaction progress using GLC or TLC
  • Work up the reaction as described in the previous method

This approach has been shown to produce excellent yields (approximately 90%) for similar fluorinated chalcones.

Acid-Catalyzed Condensation

For acid-catalyzed preparation, the following procedure can be employed:

  • Combine 1-(5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1 equivalent) in ethanol
  • Add concentrated sulfuric acid (stoichiometric amounts)
  • Reflux the reaction mixture for 24 hours
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure
  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient)

This method typically produces yields in the range of 23-35% for similar chalcone derivatives.

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation has been shown to enhance chalcone synthesis efficiency:

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone and 3,4,5-trimethoxybenzaldehyde in equal amounts in ethanol
  • Add potassium hydroxide as the base
  • Subject the mixture to ultrasonic irradiation for 8 hours using a water bath maintained at 80°C
  • Work up the reaction as previously described

This method can potentially reduce reaction times significantly while maintaining or improving yields.

Analysis of Preparation Methods

Comparative Analysis of Synthetic Approaches

Table 1 presents a comparative analysis of the different preparation methods for this compound based on extrapolation from similar chalcone syntheses reported in the literature.

Method Catalyst Solvent Reaction Time Temperature Expected Yield (%) Key Advantages Key Disadvantages
Base-catalyzed (KOH) KOH Ethanol 20 h RT 50-60 Well-established, moderate conditions Longer reaction time
Base-catalyzed (LiOH) LiOH Methanol 148 h RT 85-90 High yield, clean reaction Very long reaction time
Acid-catalyzed H₂SO₄ Ethanol 24 h Reflux 25-35 Works with base-sensitive groups Lower yield, harsh conditions
Ultrasonic-assisted KOH Ethanol 8 h 80°C 65-75 Shorter reaction time Specialized equipment needed

Structural Confirmation and Purity Analysis

The structural confirmation of this compound can be performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and the trans configuration of the double bond. The characteristic Hα and Hβ protons of the enone moiety typically appear as doublets with a coupling constant of approximately 15-16 Hz, confirming the E configuration.

  • Infrared (IR) Spectroscopy : Key absorption bands would include:

    • Hydroxyl group (3200-3400 cm⁻¹)
    • Carbonyl stretching (1650-1670 cm⁻¹)
    • C=C stretching (1580-1600 cm⁻¹)
    • C-F stretching (1000-1100 cm⁻¹)
    • C-O-C stretching from methoxy groups (1200-1250 cm⁻¹)
  • Mass Spectrometry : The expected molecular ion peak would correspond to the molecular formula C₁₈H₁₇FO₅.

  • X-ray Crystallography : This would provide definitive confirmation of the three-dimensional structure, including the E configuration of the double bond and any intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen.

Optimization Considerations

Several factors can be optimized to improve the yield and purity of this compound:

  • Base Selection : The choice of base significantly impacts reaction efficiency. Studies with similar chalcones suggest LiOH provides superior yields, though at the cost of longer reaction times.

  • Reaction Time and Temperature : These parameters need to be balanced to maximize yield while minimizing side reactions.

  • Purification Strategy : Recrystallization solvent selection is critical for obtaining high-purity product. Ethanol has proven effective for similar chalcones.

  • Molar Ratios : Slight excess of one reagent may drive the reaction to completion. Experimental optimization would be necessary to determine the ideal ratio.

Q & A

Q. What are the optimal synthetic routes for (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Key steps include:

  • Base-catalyzed aldol condensation : Use NaOH or HCl in ethanol/water under reflux (60–80°C) for 6–12 hours. Monitor reaction progress via TLC .
  • Purification : Recrystallization from ethanol or methanol yields the pure chalcone derivative. Adjust solvent polarity to improve crystal quality .
  • Yield optimization : Control stoichiometry (1:1 molar ratio of ketone to aldehyde) and use anhydrous conditions to minimize hydrolysis of trimethoxy groups .

Q. How is the structural identity of this chalcone confirmed experimentally?

Multimodal spectroscopic and crystallographic methods are employed:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm the (E)-configuration via coupling constants (J=15.616.2HzJ = 15.6–16.2 \, \text{Hz}) for α,β-unsaturated ketone protons .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/cP2_1/c) with unit cell parameters (e.g., a=7.5770A˚,β=107.528a = 7.5770 \, \text{Å}, \beta = 107.528^\circ) validate molecular geometry. Hydrogen bonding (O–H···O) stabilizes the lattice .
  • IR spectroscopy : Stretching vibrations at 1650–1680 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (O–H) confirm functional groups .

Q. What are the solubility challenges for this compound, and how are they addressed in formulation?

The compound exhibits limited aqueous solubility due to hydrophobic trimethoxyphenyl groups. Strategies include:

  • Co-solvent systems : Use DMSO or ethanol/water mixtures (up to 10% v/v) for in vitro assays .
  • Solid dispersion : Prepare with hydrophilic carriers (e.g., PEG 6000) via solvent evaporation to enhance dissolution rates .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this chalcone?

Polymorphs arise from varied crystallization conditions (e.g., solvent, cooling rate). For example:

  • Form I vs. Form II : Differences in unit cell parameters (e.g., β\beta-angle variations) alter melting points and bioavailability. Characterize via DSC (melting endotherms) and PXRD (distinct diffraction patterns) .
  • Stability studies : Store polymorphs under accelerated conditions (40°C/75% RH) to assess hygroscopicity and phase transitions .

Q. What computational methods predict the compound’s bioactivity and target interactions?

Molecular docking and dynamics simulations guide target identification:

  • Protein preparation : Retrieve 3D structures (e.g., tubulin, kinases) from PDB. Optimize protonation states and remove water molecules .
  • Docking software : Use AutoDock Vina or BIOVIA Discovery Studio. Set grid boxes around active sites (e.g., colchicine-binding site for tubulin inhibitors) .
  • Binding energy analysis : Low ΔG values (< -8 kcal/mol) suggest strong interactions with residues like Lys352 or Asp251 .

Q. How do substituent modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine substitution : The 5-fluoro group enhances metabolic stability and membrane permeability via reduced CYP450 metabolism .
  • Trimethoxy vs. dimethoxy : 3,4,5-Trimethoxyphenyl groups improve tubulin polymerization inhibition (IC50_{50} < 1 µM) compared to 2,4,5-trimethoxy analogs .
  • Hydroxyl position : The 2-hydroxyphenyl moiety increases antioxidant activity via radical scavenging (EC50_{50} ~ 20 µM in DPPH assays) .

Q. How are data contradictions in biological assays resolved?

Discrepancies in IC50_{50} values or mechanism claims require:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT vs. resazurin for cytotoxicity) .
  • Off-target profiling : Use kinome-wide screening or CRISPR-Cas9 knockout models to confirm specificity .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Methodological Tables

Table 1. Key Crystallographic Data for Polymorphs

ParameterForm I (Monoclinic)Form II (Triclinic)
Space groupP21/cP2_1/cP1P\overline{1}
a(A˚)a \, (\text{Å})7.57705.8921
β(°)\beta \, (°)107.52898.741
ZZ42
RR-factor0.0430.057

Table 2. SAR Trends for Chalcone Derivatives

SubstituentBioactivity (IC50_{50})Key Interaction
3,4,5-Trimethoxy0.8 µM (Tubulin)H-bond with Lys352
2-Hydroxy-5-fluoro25 µM (Antioxidant)Radical scavenging
4-Methoxy>10 µM (Inactive)Poor solubility

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